Flucycloxuron

Catalog No.
S528111
CAS No.
113036-88-7
M.F
C25H20ClF2N3O3
M. Wt
483.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flucycloxuron

CAS Number

113036-88-7

Product Name

Flucycloxuron

IUPAC Name

N-[[4-[[[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C25H20ClF2N3O3

Molecular Weight

483.9 g/mol

InChI

InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33)

InChI Key

PCKNFPQPGUWFHO-SXBRIOAWSA-N

SMILES

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

Flucycloxuron; Andalin

Canonical SMILES

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl

Isomeric SMILES

C1CC1/C(=N/OCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)/C4=CC=C(C=C4)Cl

Description

The exact mass of the compound Flucycloxuron is 483.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of flucycloxuron in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Insecticide Mode of Action

    Scientists use flucycloxuron to study how it disrupts insect growth and development. Flucycloxuron inhibits chitin synthesis, a crucial component of insect exoskeletons. This research helps understand the mechanisms of insecticide action and develop new strategies for pest control [].

  • Investigating Insect Resistance

    Flucycloxuron can be a valuable tool in research on insect resistance to insecticides. By exposing insect populations to flucycloxuron over multiple generations, scientists can track the development of resistance and identify the underlying genetic mechanisms [].

  • Studying Non-Target Effects

    Research also employs flucycloxuron to assess its potential impact on non-target organisms, such as beneficial insects and predators. This helps ensure the development of safe and sustainable pest control practices [].

  • Ecological Investigations

    Flucycloxuron can be used in ecological studies to investigate the impact of insecticides on insect populations and their role within ecosystems. This knowledge is crucial for developing integrated pest management (IPM) strategies that minimize environmental harm [].

Flucycloxuron is a synthetic compound belonging to the class of benzoylurea insecticides, primarily utilized as an insect growth regulator. Its chemical formula is C25H20ClF2N3O3C_{25}H_{20}ClF_{2}N_{3}O_{3}, and it is characterized by its ability to inhibit chitin synthesis in insects, thereby disrupting their growth and development. This mechanism of action makes it particularly effective against various pest species, including lepidopterans and some dipterans.

Flucycloxuron acts as a non-systemic insecticide, meaning it remains on the plant surface and does not enter the plant tissues. It targets mites by inhibiting chitin synthesis, a crucial component of their exoskeleton. This disrupts their molting process, leading to death during development.

  • Toxicity: Flucycloxuron is considered to have low acute oral toxicity in mammals. However, it can be an irritant to the skin and eyes.
  • Environmental impact: Flucycloxuron has low volatility and is not expected to be persistent in water. However, its persistence in soil can vary depending on local conditions. It can be toxic to some aquatic species and is not highly selective for target pests, raising concerns about potential harm to beneficial insects [].
That contribute to its efficacy as an insecticide. The primary reaction involves the inhibition of chitin synthesis, which is critical for the formation of the exoskeleton in insects. This inhibition occurs through the disruption of enzymes involved in chitin biosynthesis, leading to impaired molting and ultimately death.

Key Reactions:

  • Chitin Synthesis Inhibition: Flucycloxuron binds to specific enzymes (chitin synthases) that catalyze the polymerization of N-acetylglucosamine into chitin.
  • Hydrolysis: Under certain conditions, flucycloxuron can undergo hydrolysis, leading to the formation of less active metabolites.

Flucycloxuron exhibits a range of biological activities beyond its role as an insecticide. Studies have shown that it can affect non-target organisms, including aquatic species. For example, research indicates that flucycloxuron has less toxicity to certain fish species compared to conventional insecticides, making it a more environmentally friendly option in integrated pest management systems .

Toxicological Effects:

  • Developmental Impact: In zebrafish embryos, flucycloxuron has been shown to disrupt angiogenesis and affect cell cycle regulatory genes .
  • Chronic Effects: Long-term exposure can lead to growth inhibition and alterations in reproductive parameters in aquatic organisms .

Flucycloxuron can be synthesized through a multi-step chemical process involving various reagents and conditions. One common method includes the reaction of 2-fluoro-4-hydroxyaniline with 3,4-dichlorotrifluoromethyltoluene in the presence of potassium hydroxide in dimethyl sulfoxide . This method highlights the importance of controlling reaction conditions to maximize yield and purity.

General Steps:

  • Preparation of Reactants: Dissolve 2-fluoro-4-hydroxyaniline in dimethyl sulfoxide.
  • Addition of Reagents: Introduce 3,4-dichlorotrifluoromethyltoluene and potassium hydroxide.
  • Reaction Conditions: Maintain specific temperature and time parameters for optimal reaction.
  • Purification: Isolate flucycloxuron through crystallization or chromatography.

Research has explored the interactions of flucycloxuron with other chemicals and biological systems. Studies indicate that when used in combination with other insecticides or environmental stressors, flucycloxuron's effectiveness can be altered, either enhancing or diminishing its insecticidal properties.

Notable Findings:

  • Synergistic Effects: Flucycloxuron may exhibit enhanced toxicity when combined with certain neonicotinoids.
  • Environmental Interactions: The presence of organic matter can influence its bioavailability and effectiveness in aquatic systems.

Flucycloxuron shares similarities with other benzoylurea compounds, particularly in its mechanism of action targeting chitin synthesis. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanism of ActionUnique Features
FlucycloxuronC25H20ClF2N3O3C_{25}H_{20}ClF_{2}N_{3}O_{3}Chitin synthesis inhibitorLess toxic to non-target aquatic species
DiflubenzuronC14H9ClF6N2O3C_{14}H_{9}ClF_{6}N_2O_3Chitin synthesis inhibitorBroad-spectrum efficacy
NovaluronC19H22ClF2N3O3C_{19}H_{22}ClF_2N_3O_3Chitin synthesis inhibitorLower toxicity to beneficial insects
HalofenozideC21H26ClN3O4C_{21}H_{26}ClN_3O_4Chitin synthesis inhibitorUsed primarily for lepidopteran control

Flucycloxuron stands out due to its comparatively lower toxicity towards non-target organisms, making it a more environmentally sustainable choice among similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.1

Exact Mass

483.1161

Appearance

Solid powder

Melting Point

143.6 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q74OBK70KB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.05e-10 mmHg

Pictograms

Irritant

Irritant

Other CAS

113036-88-7
94050-53-0

Wikipedia

(E)-flucycloxuron
Flucycloxuron

Use Classification

Agrochemicals -> Acaricides

Dates

Modify: 2023-08-15
1: Rouabhi R, Berrebbah H, Djebar MR. Evaluation of toxicity of two pesticides: flucycloxuron and diflubenzuron on a cellular model, Paramecium sp. Commun Agric Appl Biol Sci. 2006;71(2 Pt A):83-90. PubMed PMID: 17390777.
2: Sun R, Wang Z, Li Y, Xiong L, Liu Y, Wang Q. Design, synthesis, and insecticidal evaluation of new benzoylureas containing amide and sulfonate groups based on the sulfonylurea receptor protein binding site for diflubenzuron and glibenclamide. J Agric Food Chem. 2013 Jan 23;61(3):517-22. doi: 10.1021/jf304468b. Epub 2013 Jan 10. PubMed PMID: 23305601.
3: Hami M, Taibi F, Soltani-Mazouni N. Effects of flucycloxuron, a chitin synthesis inhibitor, on reproductive events and thickness of chorion in mealworms. Commun Agric Appl Biol Sci. 2004;69(3):249-55. PubMed PMID: 15759421.
4: Sun R, Li Y, Xiong L, Liu Y, Wang Q. Design, synthesis, and insecticidal evaluation of new benzoylureas containing isoxazoline and isoxazole group. J Agric Food Chem. 2011 May 11;59(9):4851-9. doi: 10.1021/jf200395g. Epub 2011 Mar 25. PubMed PMID: 21438557.
5: Rouabhi R, Chagra A, Djebar-Berrebbah H, Djebar MR. The impact of flucycloxuron on eggs weight kinetic and hematological parameters of chicken (Gallus domesticus). Commun Agric Appl Biol Sci. 2007;72(2):143-50. PubMed PMID: 18399435.
6: Sun R, Lü M, Chen L, Li Q, Song H, Bi F, Huang R, Wang Q. Design, synthesis, bioactivity, and structure-activity relationship (SAR) studies of novel benzoylphenylureas containing oxime ether group. J Agric Food Chem. 2008 Dec 10;56(23):11376-91. doi: 10.1021/jf801901h. PubMed PMID: 18991456.
7: Qian M, Wu L, Zhang H, Xu M, Li R, Wang X, Sun C. Determination of 16 insect growth regulators in edible Chinese traditional herbs by liquid chromatography electrospray tandem mass spectrometry. Anal Bioanal Chem. 2012 Mar;402(7):2451-62. doi: 10.1007/s00216-011-5699-3. Epub 2012 Jan 20. PubMed PMID: 22271101.
8: Mommaerts V, Sterk G, Smagghe G. Hazards and uptake of chitin synthesis inhibitors in bumblebees Bombus terrestris. Pest Manag Sci. 2006 Aug;62(8):752-8. PubMed PMID: 16786494.
9: Van Leeuwen T, Van Pottelberge S, Tirry L. Comparative acaricide susceptibility and detoxifying enzyme activities in field-collected resistant and susceptible strains of Tetranychus urticae. Pest Manag Sci. 2005 May;61(5):499-507. PubMed PMID: 15657956.
10: Dommarco R, Santilio A, Fornarelli L, Rubbiani M. Simultaneous quantitative determination of thirteen urea pesticides at sub-ppb levels on a Zorbax SB-C18 column. J Chromatogr A. 1998 Nov 6;825(2):200-4. PubMed PMID: 9842721.
11: Moss SR. Herbicide-resistant weeds in Europe: the wider implications. Commun Agric Appl Biol Sci. 2004;69(3):3-11. PubMed PMID: 15759389.

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